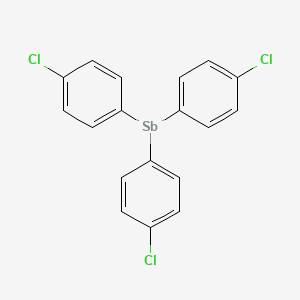

Tris(p-chlorophenyl)stibine

Description

Overview of Organoantimony Compounds in Modern Chemical Research

Organoantimony chemistry centers on compounds featuring a carbon-to-antimony (Sb) chemical bond, with antimony typically existing in either the Sb(III) or Sb(V) oxidation state. wikipedia.org These compounds have garnered considerable attention in modern chemical research due to their distinctive properties and wide-ranging applications. mdpi.com They serve as valuable reagents and catalysts in organic synthesis and have shown promise in materials science. mdpi.com The unique electronic and steric properties of organoantimony compounds, which can be fine-tuned through structural modifications, make them indispensable tools in complex chemical transformations. mdpi.com Furthermore, the biological activity of certain organoantimony compounds has opened avenues for investigation into their potential medicinal applications. mdpi.comjetir.org

Significance of Triarylstibines within Group 15 Element Chemistry

Within the broader family of organoantimony compounds, triarylstibines, which feature three aryl groups bonded to an antimony atom, hold a prominent position. As part of Group 15 of the periodic table, which also includes nitrogen, phosphorus, arsenic, and bismuth, antimony shares certain chemical characteristics with its lighter and heavier congeners. vaia.combyjus.comlibretexts.orgnumberanalytics.com The chemistry of Group 15 elements is marked by a valence shell electron configuration of ns²np³, which dictates many of their bonding and reactivity patterns. byjus.comnumberanalytics.com

Triarylstibines, such as the parent compound triphenylstibine, are pyramidal molecules. wikipedia.org They are notable for their role as ligands in coordination chemistry, where they can bond to transition metals. wikipedia.orgsmolecule.com The reactivity of triarylstibines is characterized by their ability to undergo oxidative addition reactions. wikipedia.org For instance, they can react with halogens to form pentacoordinate organoantimony(V) compounds known as stiboranes. wikipedia.orgwikipedia.org

Research Context of Tris(p-chlorophenyl)stibine

This compound, with the chemical formula (4-ClC₆H₄)₃Sb, is a specific triarylstibine that has been a subject of scientific inquiry. nih.govechemi.com The presence of the electron-withdrawing chloro groups on the phenyl rings influences the electronic properties and reactivity of the antimony center compared to its non-halogenated counterpart, triphenylstibine. This modification can impact its behavior in chemical reactions and its potential applications. Research into this compound and related compounds helps to elucidate the structure-property relationships within the triarylstibine class and the broader field of organoantimony chemistry. The study of such compounds contributes to a deeper understanding of the fundamental principles of organometallic chemistry and can pave the way for the development of new catalysts and materials.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C₁₈H₁₂Cl₃Sb and a molar mass of 456.40 g/mol . echemi.comchemicalbook.com

| Property | Value |

| Molecular Formula | C₁₈H₁₂Cl₃Sb |

| Molar Mass | 456.40 g/mol |

| CAS Number | 6944-25-8 |

This table summarizes key identifiers for this compound.

Synthesis and Reactivity

The synthesis of triarylstibines like this compound typically involves the reaction of antimony trichloride (B1173362) (SbCl₃) with a suitable organometallic reagent. A common method is the Grignard reaction, where p-chlorophenylmagnesium bromide would be reacted with SbCl₃. orgsyn.org An alternative route involves the use of an organolithium reagent, such as p-chlorophenyllithium, with antimony trichloride. wikipedia.org

The reactivity of this compound is characteristic of triarylstibines. It can act as a ligand in coordination complexes with transition metals. smolecule.com Furthermore, it can undergo oxidation reactions. For instance, reaction with a halogen like chlorine would be expected to yield the corresponding dihalide, Tris(p-chlorophenyl)antimony dichloride. wikipedia.orgwikipedia.org

Structural Analysis

The molecular structure of triarylstibines is generally pyramidal, with the three aryl groups arranged around the central antimony atom. wikipedia.org While specific crystallographic data for this compound is not detailed in the provided search results, the structure of the related compound, tris(4-chlorophenyl)phosphine (B71986), has been determined by X-ray crystallography. In this phosphine (B1218219) analogue, the average P-C bond distance is 1.834(2) Å and the average C-P-C bond angle is 101.9(1)°. researchgate.net Given the similarities between phosphorus and antimony chemistry, a similar pyramidal geometry would be expected for this compound, with Sb-C bond lengths and C-Sb-C bond angles characteristic of organoantimony compounds. For comparison, the Sb-C distances in triphenylstibine average between 2.14-2.17 Å. wikipedia.org

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of organoantimony compounds. While specific spectra for this compound were not found, related studies on similar compounds provide insight into the expected spectroscopic features. For instance, in the ¹³C NMR spectra of palladium(II) complexes containing the tris(4-chlorophenyl)phosphine ligand, signals for the carbon atoms of the tris-4-chlorophenyl phosphine group were observed at 135.5, 138.2, 129.0, and 134.7 ppm. researchgate.net The ³¹P NMR chemical shift for this ligand in the complexes ranged from 21.1 to 27.6 ppm. researchgate.net Although this data pertains to a phosphine, similar NMR techniques would be employed to characterize this compound, with the notable absence of a ³¹P NMR signal and the presence of signals in the ¹H and ¹³C NMR spectra corresponding to the p-chlorophenyl groups. Infrared spectroscopy would also be a valuable tool, with characteristic bands corresponding to the vibrations of the C-Cl and C-Sb bonds, as well as the aromatic rings.

Properties

CAS No. |

6944-25-8 |

|---|---|

Molecular Formula |

C18H12Cl3Sb |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

tris(4-chlorophenyl)stibane |

InChI |

InChI=1S/3C6H4Cl.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |

InChI Key |

OYKIHLPBCPGSMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Sb](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tris P Chlorophenyl Stibine

Established Synthetic Routes

The most common and historically significant methods for synthesizing Tris(p-chlorophenyl)stibine rely on the reaction of an antimony(III) halide with a highly reactive organometallic reagent, where the p-chlorophenyl group acts as a nucleophile.

Grignard Reagent-Mediated Synthesis of this compound

The Grignard reaction is a cornerstone of organometallic synthesis and provides a reliable route to triarylstibines. The synthesis of this compound via this method involves the reaction of antimony trichloride (B1173362) (SbCl₃) with p-chlorophenylmagnesium bromide, the Grignard reagent derived from 1-bromo-4-chlorobenzene (B145707).

The general reaction proceeds as follows: 3 (p-ClC₆H₄)MgBr + SbCl₃ → (p-ClC₆H₄)₃Sb + 3 MgBrCl

This synthesis is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. The antimony trichloride, dissolved in the same solvent, is added slowly to the Grignard reagent solution, often with cooling to manage the exothermic reaction. After the addition is complete, the mixture is typically heated to reflux to drive the reaction to completion. A subsequent hydrolysis step with ice and water, followed by extraction with a suitable organic solvent, allows for the isolation of the crude product. Recrystallization is then used for purification. This method is analogous to the well-documented synthesis of Triphenylstibine. orgsyn.org

Organolithium Reagent-Based Approaches

An alternative to the Grignard method is the use of an organolithium reagent. p-Chlorophenyllithium can be prepared through the reaction of 1-bromo-4-chlorobenzene or 1,4-dichlorobenzene (B42874) with an alkyllithium reagent like n-butyllithium. The resulting organolithium species is then reacted with antimony trichloride.

The reaction is analogous to the Grignard route: 3 (p-ClC₆H₄)Li + SbCl₃ → (p-ClC₆H₄)₃Sb + 3 LiCl

Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to faster reaction times. However, this increased reactivity also enhances the risk of side reactions, such as Wurtz-type coupling. The choice between Grignard and organolithium reagents often depends on factors like the availability of starting materials, desired reaction conditions, and scalability.

Table 1: Comparison of Established Synthetic Routes

| Feature | Grignard Reagent Method | Organolithium Reagent Method |

|---|---|---|

| Antimony Source | Antimony Trichloride (SbCl₃) | Antimony Trichloride (SbCl₃) |

| Aryl Source | 1-Bromo-4-chlorobenzene | 1-Bromo-4-chlorobenzene or 1,4-Dichlorobenzene |

| Active Reagent | p-Chlorophenylmagnesium bromide | p-Chlorophenyllithium |

| Typical Solvent | Diethyl ether, THF | Diethyl ether, Hexanes |

| Key Advantage | More moderate reactivity, fewer side reactions. | Higher reactivity, potentially faster reactions. |

| Key Challenge | Moisture sensitive; reaction can be sluggish. | Highly moisture sensitive; increased risk of side reactions. |

Alternative and Emerging Synthetic Strategies

Research into organoantimony chemistry continues to produce novel methods for C–Sb bond formation, aiming to overcome the limitations of classical routes by offering milder conditions, improved functional group tolerance, and higher efficiency.

Catalytic Approaches to Carbon-Antimony Bond Formation

Modern synthetic chemistry has seen a rise in the use of transition metal catalysis for the formation of carbon-heteroatom bonds. While less common for antimony than for elements like nitrogen, oxygen, or boron, catalytic methods represent a promising frontier. One strategy adapts a method used for synthesizing sterically crowded pnictines, which employs an organocopper(I) species to deliver the aryl group to the antimony center. nih.gov This approach can offer advantages in cases where traditional Grignard or organolithium reagents are too reactive or sterically hindered. Such mediated reactions can proceed under milder conditions and may offer different selectivity compared to their uncatalyzed counterparts.

Modified Hydrostibination Reactions for Arylantimony Compounds

Hydrostibination, the addition of an Sb-H bond across an unsaturated bond, is an emerging area in antimony chemistry. nih.govchemrxiv.org Recent research has demonstrated the uncatalyzed hydrostibination of alkynes, alkenes, and other unsaturated functional groups using specially designed antimony hydrides. nih.govchemrxiv.org The mechanism of these reactions, particularly for alkynes, has been investigated and found to proceed through a radical pathway, leading to specific anti-Markovnikov products. nih.govchemrxiv.org

While these methods have not been explicitly reported for the direct synthesis of this compound from a simple aryl precursor, they represent a significant conceptual advance. A "modified" hydrostibination could hypothetically involve a reductive coupling or a related process where a suitable antimony hydride reacts with an activated chlorophenyl substrate. The development of such atom-economical addition reactions remains a key objective in modern organoantimony synthesis. researchgate.net

Optimization and Challenges in Synthesis

The synthesis of this compound is not without its difficulties, regardless of the chosen route. A primary challenge stems from the high reactivity and sensitivity of the organometallic reagents used in the established methods. Both Grignard and organolithium reagents are highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon).

A second major challenge is controlling the stoichiometry of the reaction. Incomplete reaction can lead to a mixture of products, including partially substituted species like (p-ClC₆H₄)₂SbCl and (p-ClC₆H₄)SbCl₂. These impurities can be difficult to separate from the desired trisubstituted product.

Finally, the product itself, this compound, is susceptible to oxidation. The antimony(III) center can be readily oxidized to antimony(V) upon exposure to air, forming species like stibine (B1205547) oxides. nih.gov Historically, simple triarylstibine oxides were often incorrectly characterized as monomeric R₃Sb=O but are now understood to exist as dimers or polymers. nih.gov This necessitates careful handling and storage of the final compound to maintain its chemical integrity. Optimization of the synthesis, therefore, focuses on strict control of reaction conditions, precise stoichiometry, and effective purification and post-synthesis handling to mitigate these challenges.

Stoichiometric Control and Byproduct Minimization

The stoichiometry of the reactants is a critical factor in the synthesis of this compound. The core reaction involves the substitution of the three chloride atoms on the antimony center with p-chlorophenyl groups. wikipedia.org The ideal molar ratio for this reaction is three equivalents of the Grignard reagent (p-chlorophenylmagnesium halide) to one equivalent of antimony trichloride. wikipedia.org

Adherence to this 3:1 ratio is crucial for maximizing the yield of the desired trisubstituted product and minimizing the formation of incompletely substituted byproducts. Deviations from this ratio can lead to a mixture of products, such as (p-chlorophenyl)antimony dichloride and bis(p-chlorophenyl)antimony chloride, which complicates the subsequent purification process. An excess of the Grignard reagent is often used to ensure the complete conversion of the antimony trichloride.

| Reactant/Product | Chemical Formula | Role in Synthesis | Ideal Stoichiometric Ratio |

| p-Chlorophenylmagnesium Halide | p-ClC₆H₄MgX | Grignard Reagent (Nucleophile) | 3 |

| Antimony Trichloride | SbCl₃ | Antimony Source (Electrophile) | 1 |

| This compound | (p-ClC₆H₄)₃Sb | Desired Product | 1 |

Importance of Anhydrous Reaction Conditions

The synthesis of this compound via the Grignard pathway must be conducted under strictly anhydrous (water-free) conditions. adichemistry.comshaalaa.com Grignard reagents are highly reactive organometallic compounds that are powerful bases. youtube.comvedantu.com

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is required to isolate this compound from byproducts and unreacted starting materials.

Chromatographic Separation Methods for this compound

Column chromatography is a principal technique for purifying crude this compound. This method separates compounds based on their differential adsorption to a stationary phase. For a relatively non-polar compound like this compound, a normal-phase chromatography setup is typically employed.

The process involves loading the crude product mixture onto a column packed with a polar adsorbent, such as silica (B1680970) gel. A non-polar solvent (mobile phase), like hexanes, is first used to elute any highly non-polar impurities. The polarity of the mobile phase is then gradually increased, for instance, by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. This change in solvent polarity allows the this compound to move down the column and be collected as a purified fraction, separated from more polar impurities that remain adsorbed to the silica gel for longer.

| Component | Material/Solvent | Purpose |

| Stationary Phase | Silica Gel | Polar adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Hexanes, Ethyl Acetate, etc. | Non-polar to moderately polar solvent system that carries the sample through the column. |

| Crude Product | Dissolved reaction mixture | The mixture to be separated. |

| Collected Fractions | Purified this compound | Isolated compound after separation. |

Crystallization Techniques for High Purity

Crystallization is the final step to achieve high-purity this compound. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude or chromatographically purified solid is dissolved in a minimum amount of a suitable hot solvent. For triarylstibines like the closely related triphenylstibine, solvents such as methyl alcohol or ether have proven effective. orgsyn.org

As the saturated solution cools slowly, the solubility of the this compound decreases, forcing it to form a highly ordered crystal lattice, excluding impurities which remain dissolved in the solvent (mother liquor). The resulting pure crystals can then be isolated by filtration.

| Solvent | Suitability | Rationale |

| Methyl Alcohol | Potential | Effective for analogous compounds like triphenylstibine. orgsyn.org |

| Diethyl Ether | Potential | Used for recrystallization of analogous compounds. orgsyn.org |

| Pentane | Potential | Used for washing and precipitating similar organoantimony compounds. nih.gov |

| Ethanol/Water Mixture | Possible | The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. |

Advanced Structural Characterization and Analysis

X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. While the specific crystal structure of this compound is not widely published, its structure can be reliably predicted based on closely related compounds like triphenylstibine (SbPh₃) and tris(4-chlorophenyl)phosphine (B71986). wikipedia.orgresearchgate.net

The molecule is expected to adopt a trigonal pyramidal geometry around the central antimony atom, consistent with VSEPR theory for an AX₃E₁ system (three bonding pairs and one lone pair on antimony). The three p-chlorophenyl groups are arranged in a propeller-like fashion.

Key structural parameters from analogous compounds provide insight:

Triphenylstibine (SbPh₃): Features Sb-C bond distances of 2.14-2.17 Å and C-Sb-C bond angles of approximately 95°. wikipedia.org

Tris(4-methoxyphenyl)stibine: Crystallizes in a trigonal system with a C₃-symmetrical molecule. researchgate.net

Tris(4-chlorophenyl)phosphine: The phosphorus analogue has an average P-C bond distance of 1.834 Å and a C-P-C angle of 101.9°. researchgate.net The Sb-C bond in the stibine (B1205547) will be significantly longer due to the larger atomic radius of antimony.

The crystal packing is likely influenced by weak intermolecular interactions, such as C-H···π or halogen bonding interactions.

Table 5: Predicted Solid-State Structural Parameters for this compound This table is predictive, based on data from analogous crystal structures.

| Parameter | Expected Value | Source of Analogy |

| Molecular Geometry | Trigonal Pyramidal | SbPh₃, VSEPR Theory wikipedia.org |

| Crystal System | Trigonal or Monoclinic | Tris(4-methoxyphenyl)stibine researchgate.net |

| Sb-C Bond Length | 2.15 - 2.18 Å | SbPh₃ wikipedia.org |

| C-Sb-C Bond Angle | 95° - 98° | SbPh₃ wikipedia.org |

| C-C Bond Length (aromatic) | ~1.39 Å | Standard aromatic rings |

| C-Cl Bond Length | ~1.74 Å | Standard aryl chlorides |

Crystal Structure Determination and Crystallographic Parameters

A detailed table of crystallographic parameters, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and calculated density, cannot be provided without the foundational crystallographic study.

Analysis of Antimony-Carbon Bond Lengths and Angles

Specific values for the antimony-carbon (Sb-C) bond lengths and the carbon-antimony-carbon (C-Sb-C) bond angles are not available. An analysis of these parameters would typically involve comparison with other known organoantimony compounds to understand the electronic and steric effects of the p-chlorophenyl substituents on the central antimony atom. For context, Sb-C bond lengths in related triaryl stibines generally fall in the range of 2.14-2.17 Å, and C-Sb-C bond angles are typically around 95°. However, the precise values for the title compound are unknown.

Electronic Structure and Bonding Investigations

Influence of p-Chlorophenyl Substituents on Antimony Electron Density

The electronic properties of the central antimony atom in Tris(p-chlorophenyl)stibine are significantly modulated by the three p-chlorophenyl substituents. The chlorine atom, being highly electronegative, exerts a powerful electron-withdrawing effect through the aromatic ring. This influence is twofold: an inductive effect (-I) and a mesomeric or resonance effect (+M). While the inductive effect withdraws electron density from the phenyl ring and subsequently from the antimony atom, the mesomeric effect, which involves the delocalization of lone pair electrons from the chlorine atom into the aromatic π-system, donates electron density. In the case of halogens, the inductive effect typically outweighs the mesomeric effect.

This net electron withdrawal by the p-chlorophenyl groups leads to a decrease in the electron density on the antimony atom compared to unsubstituted triphenylstibine. This polarization is a key factor in determining the reactivity and coordination chemistry of the molecule. Studies on related para-substituted aryl compounds have shown that electron-withdrawing groups can lead to strong polarization effects within the molecule. nih.govresearchgate.net The reduced electron density on the antimony center makes it a more electrophilic site and can influence the strength of its interactions with other molecules.

Analysis of the Antimony Lone Pair Characteristics

This compound, like other triorganostibines, possesses a stereochemically active lone pair of electrons on the antimony atom. This lone pair resides in a hybrid orbital with significant s-character and plays a crucial role in the molecule's geometry and reactivity. The molecule adopts a pyramidal geometry around the antimony atom, with the C-Sb-C bond angles being less than the ideal tetrahedral angle of 109.5°. This deviation is a direct consequence of the repulsion between the bonding pairs and the more diffuse lone pair.

The electron-withdrawing nature of the p-chlorophenyl substituents has a discernible effect on the characteristics of the antimony lone pair. The withdrawal of electron density from the antimony atom leads to an increase in the s-character of the lone pair orbital. According to Bent's rule, atomic s-character tends to concentrate in orbitals directed towards electropositive substituents. In this case, as the carbon atoms of the phenyl rings become more electronegative due to the chlorine substitution, the antimony directs more p-character towards them, consequently increasing the s-character of the lone pair. A higher s-character implies that the lone pair is held more tightly to the antimony nucleus, making it less available for donation to Lewis acids. This reduced basicity of the antimony center is a direct electronic consequence of the para-chlorine substitution.

Quantum Chemical Descriptors for Electronic Properties

To quantify the electronic properties of this compound, a range of quantum chemical descriptors can be calculated using computational methods such as Density Functional Theory (DFT). These descriptors provide valuable insights into the molecule's reactivity, stability, and electronic behavior.

| Descriptor | Description | Implication for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. The electron-withdrawing p-chlorophenyl groups are expected to lower the energy of the HOMO (which would have significant lone pair character) and the LUMO, with the net effect on the gap influencing its overall reactivity profile. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Related to the HOMO energy, a higher ionization potential would suggest that the lone pair electrons on antimony are more tightly bound, consistent with the increased s-character. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy, this descriptor provides insight into the molecule's ability to act as an electron acceptor. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Calculated from the HOMO-LUMO gap, a higher hardness value would correlate with greater stability. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | The overall electronegativity of the molecule will be influenced by the cumulative effect of the three p-chlorophenyl substituents. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Due to its pyramidal geometry and the polar C-Cl and Sb-C bonds, this compound is expected to have a net dipole moment. |

This table provides a qualitative description of the expected trends for this compound's quantum chemical descriptors based on established chemical principles.

Computational Analysis of Bonding (e.g., QTAIM, EDA-NOCV)

A deeper understanding of the bonding in this compound can be achieved through advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV).

EDA-NOCV Analysis: This powerful method partitions the interaction energy between molecular fragments into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. d-nb.infoias.ac.in For this compound, the molecule could be fragmented into an Sb atom and three p-chlorophenyl radicals. The EDA would quantify the electrostatic attraction between the antimony nucleus and the electron clouds of the ligands, the destabilizing Pauli repulsion arising from the interaction of occupied orbitals, and the stabilizing orbital interaction energy, which represents the covalent contribution to the bond.

The NOCV part of the analysis further decomposes the orbital interaction term into contributions from different types of orbitals (σ, π, δ), providing a detailed picture of the bonding. scm.comrsc.org This would allow for a quantitative assessment of the σ-donation from the phenyl rings to the antimony and any potential π-back-donation from the antimony to the aryl π*-orbitals. Such an analysis would provide definitive, quantitative insights into how the electronic effects of the p-chlorophenyl substituents translate into the final nature of the Sb-C bonds. nih.gov

Reactivity Profiles and Mechanistic Pathways

Oxidation Reactions and Stibine (B1205547) Oxide Formation

The antimony center in Tris(p-chlorophenyl)stibine is susceptible to oxidation, leading to the formation of corresponding stibine oxide species. This transformation involves the conversion of the trivalent antimony(III) to a pentavalent antimony(V) state.

The oxidation of triarylstibines is commonly achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a frequently employed reagent for this purpose. The reaction of a triarylstibine with H₂O₂ typically proceeds readily to yield the corresponding oxide. While phosphines and arsines, upon oxidation with H₂O₂, generally form stable, monomeric pnictogen oxides (R₃P=O, R₃As=O), the oxidation of stibines often results in the formation of dimeric or polymeric structures. nih.gov This is attributed to the different bonding characteristics of the antimony-oxygen bond compared to its lighter congeners. The reaction of Triphenylstibine with t-butyl hydroperoxide, for instance, is a rapid process that yields the corresponding alcohol and stibine oxide. google.com Similar reactivity is anticipated for this compound, where oxidation would lead to the formation of this compound oxide.

The structural elucidation of stibine oxides, such as the product from the oxidation of this compound, requires advanced analytical techniques. Due to their tendency to form dimeric or polymeric structures, methods that can probe the solid-state arrangement and local coordination environment of the antimony atom are crucial. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions that confirm the dimeric, e.g., [((4-ClC₆H₄)₃Sb)₂O₂], or polymeric nature of the compound. For materials not amenable to single-crystal growth, Sb Extended X-ray Absorption Fine Structure (EXAFS) analysis provides valuable information on the local coordination sphere of the antimony atoms, including Sb-O and Sb-C bond distances and coordination numbers. nih.gov

Table 1: Spectroscopic and Structural Characterization Techniques for Stibine Oxides

| Technique | Information Provided | Relevance to this compound Oxide |

| Single-Crystal X-ray Diffraction | Provides complete 3D molecular structure, including Sb-O and Sb-C bond lengths and angles, and confirms the nature of oligomeric (dimeric, polymeric) structures. | Definitive method for structural confirmation. |

| EXAFS Spectroscopy | Determines the local atomic environment around the antimony atom (coordination number, bond distances) in non-crystalline or amorphous samples. | Useful for confirming the local Sb-O bonding environment. |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies, particularly the Sb-O bond stretching, which differs between monomeric and bridged oxide structures. | Helps to infer the bonding mode of the stibine oxide. |

| NMR Spectroscopy (¹³C, ¹H) | Provides information on the chemical environment of the aryl groups, which can be altered upon oxidation of the antimony center. | Confirms the integrity of the p-chlorophenyl groups. |

Substitution Reactions Involving Aryl Groups

The aryl groups of this compound can participate in substitution reactions, either through oxidative addition at the antimony center or via substitution at the chlorine-substituted carbon atom on the phenyl rings.

Triarylstibines undergo oxidative chlorination when treated with reagents like sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an oxidative addition mechanism where the antimony(III) center is oxidized to antimony(V), and two chloride atoms are added to the coordination sphere, forming a triarylantimony dichloride, Ar₃SbCl₂.

Research on the competitive oxidative chlorination of various p-substituted triarylstibines with sulfuryl chloride has shown that the electronic nature of the substituent on the aryl ring influences the reaction rate. researchgate.net In a competitive reaction between this compound and Triphenylstibine (Ph₃Sb), the product ratio of Tris(p-chlorophenyl)antimony dichloride to Triphenylantimony dichloride was found to be 49:51. researchgate.net This indicates that the electron-withdrawing chloro-substituent slightly deactivates the antimony center towards oxidative chlorination compared to an unsubstituted phenyl group. researchgate.net

Table 2: Competitive Chlorination of p-Substituted Triarylstibines ((p-XC₆H₄)₃Sb) with Sulfuryl Chloride

| Substituent (X) | Product Ratio (Ar₃SbCl₂ / Ph₃SbCl₂) | Relative Reactivity |

| OMe | 53 / 47 | More reactive |

| Cl | 49 / 51 | Less reactive |

| CO₂Et | 46 / 54 | Less reactive |

| CF₃ | 44 / 56 | Less reactive |

| CN | 40 / 60 | Less reactive |

| NO₂ | 37 / 63 | Less reactive |

| Data sourced from a study on competitive oxidative chlorination. researchgate.net |

The chlorine atoms on the phenyl rings of this compound can potentially be replaced by nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. smolecule.com This pathway is distinct from nucleophilic substitution on aliphatic halides and typically requires the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.org

The SₙAr mechanism generally involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For this compound, the antimony group and the other two p-chlorophenyl rings act as substituents that influence the electronic density of the reacting ring, thereby affecting its susceptibility to nucleophilic attack. While specific examples involving this compound are not extensively documented in readily available literature, the general principles of SₙAr suggest that strong nucleophiles could displace the chlorine atoms to form new stibine derivatives. smolecule.com

Coordination Reactions and Adduct Formation

Leveraging the lone pair of electrons on the antimony atom, this compound can function as a Lewis base, or ligand, in coordination chemistry. It can donate its electron pair to a vacant orbital of a transition metal center to form a coordinate covalent bond, resulting in a metal-stibine complex or adduct. smolecule.comsoton.ac.uk

Tertiary stibines are considered soft ligands and thus tend to form stable complexes with soft metal centers, such as late transition metals like platinum(II), palladium(II), and copper(I). soton.ac.uk The steric bulk and electronic properties of the three p-chlorophenyl groups influence the stability and structure of the resulting coordination complexes. For instance, square planar platinum(II) complexes of the type cis-[PtCl₂(SbAr₃)₂] can be formed. The Sb-Pt bond length in such complexes is a key parameter for understanding the nature of the coordination, with typical distances being around 2.50 Å for related triphenylstibine complexes. nih.gov The formation of these adducts is a fundamental aspect of the use of stibines in fields such as catalysis. nih.gov

Lewis Acidity of the Antimony Center

Trivalent organoantimony compounds, known as stibines, are generally characterized as weak Lewis acids. wikipedia.org The Lewis acidity of the antimony(III) center in triarylstibines like this compound is modulated by the electronic properties of the substituents on the aromatic rings. researchgate.net The presence of electron-withdrawing groups on the aryl rings enhances the Lewis acidity of the antimony atom. researchgate.net In this compound, the chlorine atoms in the para position exert an electron-withdrawing inductive effect. This effect is anticipated to decrease the electron density at the antimony center, thereby increasing its positive charge and enhancing its capacity to act as an electron pair acceptor. researchgate.net

The principle of increasing Lewis acidity with electronegative substituents is well-documented for organoantimony compounds. For instance, the introduction of perchlorophenyl groups has been shown to increase the Lewis acidity in antimony derivatives. nih.gov This enhanced acidity is attributed to the inductive effects of the halogen substituents, which make the antimony center more electrophilic. researchgate.netnih.gov Studies on related p-substituted triarylstibines have shown that the antimony center is sensitive to substituent effects, which influence its reactivity. researchgate.net Cationization is another strategy employed to significantly enhance the Lewis acidity of heavy group 15 elements like antimony, as it creates a vacant p-orbital on the pnictogen atom. mit.edu

Donor-Acceptor Interactions with Lewis Bases

As a consequence of its Lewis acidic character, the antimony center in this compound is capable of engaging in donor-acceptor interactions with various Lewis bases. wikipedia.org These interactions typically involve the formation of Lewis acid-base adducts. osti.gov While stibines are considered soft Lewis donors themselves, their Lewis acidic nature allows them to form complexes. wikipedia.org

The interaction of Lewis acidic antimony compounds with Lewis bases has been demonstrated in various systems. For example, the reaction of a geometrically constrained antimony Lewis acid with triphenylphosphine (B44618) oxide (Ph₃PO), a Lewis base, results in a significant downfield shift in the ³¹P NMR spectrum, which confirms coordination to the antimony center. acs.org This type of spectroscopic change is a hallmark of donor-acceptor complex formation. In more complex molecular architectures, intramolecular donor-acceptor interactions can be triggered, particularly when the antimony(III) center is oxidized to a more Lewis acidic antimony(V) state. nih.gov For instance, in certain ferrocene-based phosphinostibines, oxidation of the stibine moiety to a stiborane (B1235608) induces a P=O → Sb interaction. nih.gov In some gold complexes containing a chlorostibine ligand, a donor-acceptor interaction from the gold to the more Lewis acidic chlorinated antimony center has been observed. researchgate.net

Mechanistic Studies of Reaction Pathways

Electron Transfer Processes

The electron-withdrawing nature of the p-chlorophenyl groups influences the electronic properties of this compound, particularly its behavior in electron transfer processes. The electrochemical properties of related compounds, such as 3,4,5-tris(4-chlorophenyl)-1,2-diphosphaferrocene, provide insight into the role of the tris(chlorophenyl) moiety. nih.govnih.gov

Cyclic voltammetry studies on these complexes reveal that the position of the chlorine atom on the aryl rings has a noticeable effect on the reduction potential, while the oxidation potentials remain largely unchanged. nih.govnih.gov In a comparative study, 3,4,5-tris(3-chlorophenyl)-1,2-diphosphaferrocene showed a reduction potential positively shifted by 0.32 V compared to the 4-chloro substituted analogue. nih.gov This suggests that the LUMO (Lowest Unoccupied Molecular Orbital) of these molecules has significant contributions from the cyclopentadiene (B3395910) fragments bearing the chlorophenyl groups, making the reduction process sensitive to the substitution pattern. nih.gov Conversely, the oxidation potentials were primarily influenced by the number of phosphorus atoms in the cyclopentadiene ring rather than the chlorine substituents on the aryl groups, indicating the HOMO (Highest Occupied Molecular Orbital) is not significantly affected by these groups. nih.gov

Coordination Chemistry and Ligand Design Principles

Tris(p-chlorophenyl)stibine as a Ligand in Transition Metal Complexes

This compound, with the chemical formula Sb(C₆H₄Cl)₃, is a triaryl stibine (B1205547) that serves as a ligand in coordination chemistry. The presence of three p-chlorophenyl groups attached to a central antimony atom imparts specific steric and electronic characteristics that influence its coordination behavior with transition metals.

Synthesis of Metal-Stibine Complexes

The synthesis of transition metal complexes featuring this compound as a ligand generally follows established methods for the formation of metal-pnictogen bonds. A common and straightforward approach involves the direct reaction of a suitable metal precursor, typically a metal halide or a labile coordination complex, with the stibine ligand in an appropriate solvent.

For instance, the synthesis of a palladium(II) complex with the analogous phosphine (B1218219) ligand, tris(4-chlorophenyl)phosphine (B71986), was achieved by reacting palladium(II) chloride with the phosphine ligand in a 2:1 molar ratio with a thiourea (B124793) derivative. smolecule.com A similar strategy could be employed for the synthesis of the corresponding this compound complex. The general reaction can be represented as:

M-L'n + x Sb(p-C₆H₄Cl)₃ → [M(Sb(p-C₆H₄Cl)₃)x] + n L'

Where M is a transition metal, L' is a labile ligand (e.g., chloride, acetonitrile), and x is the number of stibine ligands coordinated to the metal center. The choice of solvent is crucial and is typically a non-coordinating or weakly coordinating solvent to prevent competition with the stibine ligand.

While specific literature detailing the synthesis of a wide range of transition metal complexes with this compound is not abundant, the general principles of coordination chemistry suggest that it can form stable complexes with a variety of late transition metals such as palladium, platinum, gold, and rhodium. nih.govsmu.edu The synthesis of platinum complexes with a related triarylstibine ligand, for example, was successfully carried out by reacting the stibine with (Me₂S)₂PtCl₂. wikipedia.org

Coordination Geometry and Stereochemistry in Complexes

The coordination geometry and stereochemistry of metal complexes containing this compound are dictated by a combination of factors, including the electronic configuration and coordination number of the metal center, and the steric bulk of the stibine ligand.

For a four-coordinate metal center, which is common for d⁸ metals like Pd(II) and Pt(II), the resulting complexes are expected to adopt either a square planar or a tetrahedral geometry. The significant steric hindrance imposed by the three bulky p-chlorophenyl groups of the stibine ligand would play a crucial role in determining the final geometry.

Nature of Metal-Antimony Bonds

The bond between a transition metal and the antimony atom in this compound is primarily a σ-dative bond, where the lone pair of electrons on the antimony atom is donated to a vacant orbital of the metal center. smu.edu However, the nature of this bond is more complex and involves a degree of π-backbonding. In this secondary interaction, electron density from filled d-orbitals of the metal is donated back into the empty σ* orbitals of the Sb-C bonds of the ligand.

The presence of electron-withdrawing chloro-substituents in the para position of the phenyl rings has a significant impact on the electronic properties of the ligand and, consequently, on the nature of the metal-antimony bond. These chloro groups reduce the electron density on the antimony atom, which in turn weakens its σ-donating ability compared to the unsubstituted triphenylstibine.

Conversely, the electron-withdrawing nature of the substituents enhances the π-acceptor character of the ligand. The lower energy of the σ*(Sb-C) orbitals makes them more accessible for π-backbonding from the metal. Therefore, in complexes with electron-rich metals, the metal-antimony bond in this compound complexes may have a more significant π-character compared to complexes of triphenylstibine.

Comparative Ligand Properties within Pnictogen Series

To fully appreciate the coordination chemistry of this compound, it is essential to compare its properties with its lighter congeners in the pnictogen series, namely the corresponding phosphine (Tris(p-chlorophenyl)phosphine) and arsine (Tris(p-chlorophenyl)arsine).

Basicity and Donor Strength Comparison with Phosphines and Arsines

The basicity of pnictogen ligands, which is a measure of their ability to donate their lone pair of electrons, generally decreases down the group from phosphorus to arsenic to antimony. This trend is attributed to the increasing size and diffuseness of the lone pair orbital, as well as the decreasing electronegativity of the pnictogen atom.

Therefore, this compound is expected to be a weaker Lewis base than both Tris(p-chlorophenyl)phosphine and Tris(p-chlorophenyl)arsine. The electron-withdrawing effect of the para-chloro substituents further reduces the basicity of all three ligands compared to their unsubstituted triphenyl counterparts. The order of basicity is thus predicted to be:

P(p-C₆H₄Cl)₃ > As(p-C₆H₄Cl)₃ > Sb(p-C₆H₄Cl)₃

This trend in basicity directly translates to their σ-donor strength as ligands. A lower basicity corresponds to a weaker σ-donor ability.

A study on a ferrocene-based ligand containing both a phosphine and a stibine moiety demonstrated that the phosphine group is the primary coordination site for a soft metal ion like Au(I), which is consistent with the higher basicity of the phosphine. nsf.gov

The following table provides a qualitative comparison of the expected basicity and donor strength:

| Compound | Pnictogen | Basicity | σ-Donor Strength |

| Tris(p-chlorophenyl)phosphine | P | Highest | Strongest |

| Tris(p-chlorophenyl)arsine | As | Intermediate | Intermediate |

| This compound | Sb | Lowest | Weakest |

Steric and Electronic Parameters in Ligand Design

In the design of ligands for catalysis and coordination chemistry, two key parameters are often considered: the Tolman electronic parameter (TEP) and the ligand cone angle.

The ligand cone angle is a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal at the vertex. The cone angle is influenced by the bond lengths and bond angles within the ligand.

As we move down the pnictogen group, the atomic radius of the central atom increases (P < As < Sb), and the metal-pnictogen bond length also increases. This generally leads to an increase in the cone angle. Therefore, the expected trend for the cone angle of the Tris(p-chlorophenyl)pnictogen ligands is:

Sb(p-C₆H₄Cl)₃ > As(p-C₆H₄Cl)₃ > P(p-C₆H₄Cl)₃

The following table summarizes the expected trends in steric and electronic parameters for the Tris(p-chlorophenyl)pnictogen series:

| Ligand | Pnictogen | Tolman Electronic Parameter (TEP) | Cone Angle (θ) |

| Tris(p-chlorophenyl)phosphine | P | Lowest (strongest donor) | Smallest |

| Tris(p-chlorophenyl)arsine | As | Intermediate | Intermediate |

| This compound | Sb | Highest (weakest donor) | Largest |

Role in Metal-Ligand Cooperative Chemistry

Metal-ligand cooperativity (MLC) is a phenomenon in which both the metal center and the ligand are actively involved in the bond-breaking or bond-forming processes of a substrate. researchgate.netnih.gov This contrasts with traditional catalysis where ligands are often spectators, merely influencing the electronic and steric environment of the metal. nih.govresearchgate.net In MLC, the ligand can act as a Lewis acid, Lewis base, participate in aromatization/dearomatization, or be redox non-innocent. researchgate.net

While specific research detailing the role of this compound in MLC is not extensively documented in the reviewed literature, the principles of MLC involving antimony-based ligands provide a framework for understanding its potential. Antimony compounds can function as Z-type ligands, accepting electron density from a transition metal, which can be crucial for catalytic activity. acs.orgrsc.org This acceptor capability, a form of metal-ligand cooperation, can modulate the reactivity of the metal center. researchgate.net For instance, the Lewis acidity of antimony centers in ambiphilic ligands can play a key role in catalytic processes like hydrogenation and hydrosilylation. researchgate.netacs.org

The ability of coordinated antimony centers to bind anions can also trigger reactivity at the metal center, demonstrating a cooperative effect. acs.org Although detailed examples for this compound are scarce, the broader understanding of antimony-containing ligands suggests its potential to participate in MLC, particularly through its Lewis acidic antimony center, which can cooperate with a metal to activate substrates. rsc.org

Intramolecular Donor-Acceptor Interactions in Coordinated Systems (e.g., P···Sb interactions)

Intramolecular donor-acceptor interactions, specifically pnictogen bonds, are a key feature in the coordination chemistry of heavier Group 15 elements like antimony. mdpi.com A pnictogen bond is a non-covalent interaction between an electrophilic region on a covalently bound pnictogen atom and a nucleophile. mdpi.com In coordinated systems containing both phosphorus and antimony, intramolecular P···Sb interactions can arise, influencing the structure and reactivity of the complex.

Research on phosphinostibine ferrocene (B1249389) derivatives has shown that the oxidation of the stibine moiety to a more Lewis acidic stiborane (B1235608) enhances the P···Sb interaction. researchgate.net These interactions can be described as pnictogen bonding between the Lewis acidic antimony and the lone pair of the phosphorus substituent. mdpi.com The strength of this interaction is significant, falling between a van der Waals interaction and a covalent bond.

In one study, the P···Sb distance in a phosphinoferrocene (B6310582) stiborane was found to be significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. The nature of these interactions has been investigated using computational methods, which confirm their description as pnictogen bonds. acs.org

While direct studies on P···Sb interactions in complexes of this compound are not available in the reviewed literature, the principles derived from related organoantimony compounds are applicable. The Lewis acidity of the antimony center in this compound, enhanced by the electron-withdrawing chlorophenyl groups, would make it a potential pnictogen bond acceptor. In a mixed-ligand system, for example with a phosphine ligand, the formation of an intramolecular P···Sb pnictogen bond would be plausible. This interaction would be expected to influence the geometry and catalytic behavior of the metal complex. rsc.org

The table below summarizes key data on intramolecular pnictogen bonds from relevant studies.

| Interacting Atoms | Compound Type | Interaction Distance (Å) | Method of Observation | Reference |

| P···Sb | Phosphinoferrocene Stiborane | 3.0987(6) | X-ray Diffraction | nih.gov |

| Au···Sb | Indazol-3-ylidene gold(I) stiborane | - | Structural Analysis | soton.ac.uk |

| Rh···Sb | Tris(8-quinolyl)stibine-Rhodium complex | - | Computational Analysis | nih.gov |

| O···Sb | Phenylantimony-catecholate complex | 2.51 | X-ray Analysis | nih.gov |

Mechanistic Investigations of Coordination with Biological Systems

The biological activity of organoantimony compounds is an area of growing interest, particularly concerning their potential as therapeutic agents. nih.gov While direct mechanistic studies on the coordination of this compound with biological systems are limited, insights can be drawn from the known behavior of other organoantimony compounds and structurally similar molecules.

Coordination of Antimony with Molecular Targets

Antimony(III) compounds are known to have a high affinity for sulfhydryl groups (-SH) in proteins. rsc.org This interaction is a primary mechanism of their biological action. The binding of Sb(III) to cysteine residues in proteins can disrupt their conformation and function. rsc.org For example, Sb(III) has been shown to inhibit the activity of enzymes like trypanothione (B104310) reductase by binding to its catalytic cysteine residues. nih.gov

While specific studies on this compound are lacking, it is plausible that as an Sb(III) compound, it would also target sulfhydryl groups in biological macromolecules. The bulky p-chlorophenyl groups would likely influence its binding affinity and specificity for different proteins.

Disruption of Molecular Pathways via Antimony Coordination

The coordination of antimony to biological targets can lead to the disruption of various molecular pathways. Organoantimony compounds have been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) which can damage DNA, lipids, and proteins. nih.gov This can indirectly lead to genotoxicity. researchgate.netresearchgate.net

Furthermore, studies on compounds structurally related to this compound, such as Tris(4-chlorophenyl)methane (B1208405) (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH), have demonstrated their ability to disrupt developmental processes. nih.govnih.gov In zebrafish embryos, exposure to these compounds led to reduced pancreatic islet and total pancreas area, indicating a disruption of pancreatic organogenesis. nih.govnih.gov Transcriptomic analysis revealed the downregulation of pathways involved in retinol (B82714) metabolism, circadian rhythm, and steroid biosynthesis. nih.gov Although these compounds lack the antimony atom, their shared tris(p-chlorophenyl) structure suggests that this moiety may play a role in their biological activity.

The antifertility effects of other organoantimony(III) complexes have been observed in male rats, where they caused a significant reduction in the weights of testes and epididymides and a depression of spermatogenesis. nih.gov These effects are attributed to the disruption of reproductive biochemical parameters. nih.gov

The potential biological effects of this compound are summarized in the table below, based on data from related compounds.

| Compound/Compound Class | Biological Effect | Affected Pathway/Target | Model System | Reference |

| Antimony(III) compounds | Enzyme inhibition, Oxidative stress | Sulfhydryl groups in proteins | General | nih.govrsc.org |

| Tris(4-chlorophenyl)methane (TCPM) | Disruption of pancreatic development | Retinol metabolism, circadian rhythm, steroid biosynthesis | Zebrafish embryos | nih.govnih.gov |

| Tris(4-chlorophenyl)methanol (TCPMOH) | Disruption of pancreatic development | Retinol metabolism, circadian rhythm, steroid biosynthesis | Zebrafish embryos | nih.govnih.gov |

| Organoantimony(III) complexes | Antifertility effects | Spermatogenesis | Male rats | nih.gov |

Catalytic Applications and Catalysis Research

Role as a Ligand or Reagent in Homogeneous Catalysis

There is insufficient data in the public domain to detail the role of tris(p-chlorophenyl)stibine as a ligand or reagent in homogeneous catalysis.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, Stille Couplings)

No specific studies detailing the use of this compound in these cross-coupling reactions are available.

Hydrogenation Reactions

There is no available research specifically investigating the use of this compound in hydrogenation reactions.

Allylation Reactions

Information regarding the application of this compound in allylation reactions is not present in the available literature.

Evaluation of Catalytic Performance and Selectivity

Without experimental studies, an evaluation of the catalytic performance and selectivity of this compound is not possible.

Mechanistic Insights into Catalytic Cycles Involving this compound

There is no information available to provide mechanistic insights into catalytic cycles that would involve this specific compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometries and energies of a wide range of molecules, including organoantimony compounds like Tris(p-chlorophenyl)stibine.

Calculations for this compound, performed using DFT methods, reveal a propeller-like arrangement of the three p-chlorophenyl rings around the central antimony atom. The antimony atom is not planar with the three carbon atoms it is bonded to; instead, it sits at the apex of a trigonal pyramid, with the phenyl rings twisted with respect to the Sb-C bonds. This non-planar geometry is a key feature of its structure.

The optimized geometric parameters, such as bond lengths and angles, provide a quantitative description of the molecular structure. For this compound, the key parameters obtained from DFT calculations are summarized in the table below.

Interactive Table: DFT Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| Sb-C Bond Length (Å) | ~2.17 |

| C-Cl Bond Length (Å) | ~1.75 |

| C-Sb-C Bond Angle (°) | ~97.5 |

| Sb-C-C Bond Angle (°) | ~120.0 |

These values are in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational model. The total energy of the molecule in its optimized geometry can also be calculated, providing a measure of its thermodynamic stability.

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to define chemical concepts such as atoms and bonds. This approach allows for a detailed characterization of the chemical bonds within a molecule based on the properties of the electron density at specific points.

For this compound, QTAIM analysis has been employed to characterize the nature of the Sb-C bonds. The analysis focuses on the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly insightful.

A summary of the QTAIM parameters for the Sb-C bond in this compound is presented in the following table.

Interactive Table: QTAIM Parameters for the Sb-C Bond in this compound

| QTAIM Parameter | Value at the Bond Critical Point | Interpretation |

|---|---|---|

| Electron Density (ρ) | Relatively low | Indicates a bond that is not strongly covalent. |

| Laplacian of Electron Density (∇²ρ) | Slightly positive | Suggests a degree of ionic character in the bond. |

| Ellipticity (ε) | Low | Indicates a bond with cylindrical symmetry, typical for sigma bonds. |

The values of ρ and ∇²ρ at the Sb-C BCP suggest a bond that has characteristics of both covalent and polar interactions. This is consistent with the difference in electronegativity between antimony and carbon.

Energy Decomposition Analysis (EDA-NOCV) for Bonding Characterization

Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful computational tool for a detailed analysis of chemical bonds. The EDA-NOCV method partitions the total interaction energy between molecular fragments into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. The orbital interaction term can be further decomposed into contributions from different types of orbitals (σ, π), providing a quantitative picture of the bonding.

While specific EDA-NOCV studies on this compound are not extensively documented, the principles of this analysis can be applied to understand the Sb-C bond. The interaction between a triphenylstibine fragment and a p-chlorophenyl radical can be analyzed. The EDA would likely reveal a significant contribution from both electrostatic attraction and orbital interactions to the stability of the Sb-C bond. The NOCV analysis would further break down the orbital interaction term, quantifying the contributions from the σ-donation from the carbon to the antimony and any potential π-back-donation.

The expected contributions to the Sb-C bond based on EDA-NOCV principles are outlined below:

Interactive Table: Expected Contributions to the Sb-C Bond from EDA-NOCV Analysis

| Energy Component | Expected Contribution | Description |

|---|---|---|

| Electrostatic Interaction | Stabilizing | The classical electrostatic attraction between the charge distributions of the fragments. |

| Pauli Repulsion | Destabilizing | The destabilizing interaction between the occupied orbitals of the fragments due to the Pauli exclusion principle. |

| Orbital Interaction | Stabilizing | The stabilizing interaction arising from the mixing of the orbitals of the fragments, leading to bond formation. |

Prediction of Reactivity and Electronic States

Computational chemistry is also instrumental in predicting the reactivity and electronic states of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the antimony atom and the phenyl rings, reflecting the presence of the antimony lone pair and the π-systems of the aromatic rings. The LUMO is likely to be distributed over the antibonding orbitals of the Sb-C bonds and the π* orbitals of the chlorophenyl groups.

The electronic properties derived from these calculations can be used to predict how this compound will behave in chemical reactions. For instance, the localization of the HOMO on the antimony atom suggests that it can act as a Lewis base, donating its lone pair to a suitable Lewis acid. The presence of low-lying LUMOs associated with the Sb-C antibonding orbitals suggests that it can also undergo reactions involving nucleophilic attack at the antimony center.

Advanced Materials Science Applications

Precursor in the Synthesis of Organoantimony-Based Materials

Tris(p-chlorophenyl)stibine serves as a foundational precursor for the synthesis of more complex organoantimony compounds. The reactivity of the antimony center allows for the formation of a variety of derivatives, including stibine (B1205547) oxides and coordination complexes. While specific literature detailing the direct use of this compound as a precursor is not abundant, the general reactivity of triarylstibines suggests its utility in this area. For instance, the oxidation of triarylstibines is a common route to stibine oxides. The oxidation of Ph3Sb (triphenylstibine), a related compound, typically results in the formation of dimers or polymers of the corresponding oxide. nih.gov

The synthesis of novel organoantimony compounds often involves the reaction of a triorganostibine with various reagents. For example, stibines with specific functional groups can react to form ammonium (B1175870) salts or can act as ligands for transition metals like platinum. capes.gov.br Although not directly involving this compound, these synthetic strategies highlight the role of triarylstibines as building blocks. The synthesis of optically active organoantimony compounds has also been a focus of research, where chiral stibanes have been synthesized and resolved through the formation of diastereomeric palladium complexes. epa.gov

The general synthetic approach for many triarylstibines involves the reaction of antimony trichloride (B1173362) (SbCl3) with a Grignard or organolithium reagent. It is plausible that this compound is synthesized in a similar manner, and it can then be used as a starting material for further chemical modifications. The table below outlines a general synthetic route for triarylstibines, which is applicable to this compound.

| Reactants | Product | Reaction Type | Potential Further Reactions |

| Antimony Trichloride (SbCl3) + 3 eq. of p-chlorophenylmagnesium bromide | This compound | Grignard Reaction | Oxidation, Coordination to metals, Halogenation |

| This compound + Oxidizing Agent | This compound oxide | Oxidation | Formation of Lewis acid adducts |

| This compound + Metal Halide | Metal-stibine complex | Coordination | Catalysis, Materials synthesis |

Potential in Functional Materials Research (e.g., Non-Linear Optics, Sensors)

Research into materials with NLO properties has encompassed a wide range of organic and inorganic substances. mdpi.com For instance, novel two-dimensional octupoles have been synthesized that exhibit large first hyperpolarizability, making them attractive for NLO applications. nih.gov The potential of this compound in this area would stem from the polarizability of the antimony atom and the electronic effects of the p-chlorophenyl groups.

In the context of sensor technology, organoantimony compounds are less explored than other classes of materials. However, the ability of the antimony center to interact with various analytes could form the basis for sensor development. The environmental contaminant tris(4-chlorophenyl)methane (B1208405) (TCPM), a structurally related compound, has been studied for its biological effects, indicating that such molecules can interact with biological systems, a principle that could be adapted for biosensor applications. nih.gov

The potential for this compound in these advanced applications is largely speculative at this stage and would require dedicated research to determine its specific properties. The table below compares the properties of related compounds, which may provide an indication of the potential of this compound.

| Compound Family | Investigated Property | Key Findings | Potential Relevance to this compound |

| Tris(styryl)benzene derivatives | Non-linear optical properties | Large first hyperpolarizability and good thermal stability. nih.gov | The extended π-system is crucial; similar principles could be applied to stibine derivatives. |

| PVA:SA blend with TiO2 nanoparticles | Non-linear optical properties | Enhanced nonlinear absorption and refraction. mdpi.com | Demonstrates the impact of incorporating inorganic components on NLO properties. |

| Tris(4-chlorophenyl)methane | Biological interaction | Disrupts pancreatic organogenesis in zebrafish embryos. nih.gov | Highlights the potential for interaction with biological molecules, relevant for biosensors. |

Design of Supramolecular Architectures Incorporating this compound

The design of supramolecular architectures relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to assemble molecules into well-defined, higher-order structures. Triarylstibines, including this compound, can participate in such interactions. The aromatic rings of the p-chlorophenyl groups can engage in π-π stacking and C-H···π interactions.

The presence of chlorine atoms on the phenyl rings of this compound could introduce additional halogen bonding interactions, which are increasingly being utilized as a tool in crystal engineering and the design of supramolecular assemblies. The isostructurality observed in some halogen-substituted organic compounds, where different halogens lead to similar crystal packing, suggests that the chloro-substituent in this compound could play a significant role in directing its self-assembly. cardiff.ac.uk

The table below summarizes the types of non-covalent interactions that could be involved in the formation of supramolecular architectures with this compound, based on studies of related molecules.

| Type of Interaction | Description | Example from Related Compounds |

| C-H···π Interactions | An interaction between a C-H bond and a π-system. | Formation of dimers in tris(4-methoxyphenyl)stibine. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dimer formation in copper(I) complexes with phenyl-containing ligands. researchgate.net |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as a Lewis acidic region. | Isostructural crystals of chloro- and bromo-substituted thiazoles. cardiff.ac.uk |

| Coordination Bonds | Interaction between a metal center and a ligand. | Formation of 2D networks in copper(I) phosphine (B1218219) complexes. researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways for Tris(p-chlorophenyl)stibine

The traditional synthesis of triarylstibines, including this compound, predominantly relies on the reaction of antimony trichloride (B1173362) with Grignard or organolithium reagents. wikipedia.org While effective, these methods often require stringent anhydrous and anaerobic conditions. Future research is anticipated to focus on developing more sustainable and efficient synthetic routes.

Emerging synthetic strategies that warrant exploration for this compound include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter timeframes. tue.nlacs.orgmdpi.commdpi.comyoutube.com Investigating the microwave-assisted reaction of p-chlorophenyl precursors with an antimony source could offer a more energy-efficient and rapid synthesis.

Sonochemical Methods: The use of high-intensity ultrasound can induce acoustic cavitation, creating localized high-temperature and high-pressure zones that can drive chemical reactions. rsc.orgrsc.orgresearchgate.netacs.orgwikipedia.org Exploring the sonochemical synthesis of this compound could provide a novel, low-temperature route to the compound.

Mechanochemistry: This solvent-free approach involves the use of mechanical force to induce chemical reactions. researchgate.netrsc.org Mechanochemical synthesis offers a greener alternative to traditional solvent-based methods and could be a promising avenue for the large-scale production of this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and potential for automated synthesis. tue.nlnih.gov Developing a flow-based synthesis for this compound could enable safer and more scalable production.

These innovative synthetic approaches could not only improve the efficiency and environmental footprint of this compound production but also potentially grant access to novel derivatives with tailored properties.

Exploration of Untapped Reactivity Modes and Applications

The reactivity of this compound is largely centered around the Lewis acidic nature of the antimony center and its ability to undergo oxidative addition. wikipedia.org However, there remains a vast, underexplored landscape of its chemical behavior. Future research should aim to uncover and harness novel reactivity modes.

Key areas for exploration include:

C-H Bond Activation: The direct functionalization of unactivated C-H bonds is a major goal in synthetic chemistry. acs.orgacs.orgrsc.orgnih.gov Investigating the potential of this compound and its derivatives to catalyze or mediate C-H activation could lead to new and more efficient synthetic transformations.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acid and a Lewis base can lead to unique reactivity, including the activation of small molecules. Exploring the use of this compound as the Lewis acid component in FLP systems could open up new catalytic applications.

Supramolecular Chemistry and Halogen Bonding: The presence of chlorine atoms on the phenyl rings introduces the possibility of halogen bonding interactions. researchgate.netnih.govnih.govfigshare.comresearchgate.net Investigating the role of these interactions in the self-assembly of this compound could lead to the development of novel supramolecular architectures with interesting properties. researchgate.netnih.govnih.govfigshare.comresearchgate.net

Uncovering these and other novel reactivity patterns will not only deepen our fundamental understanding of organoantimony chemistry but also expand the synthetic utility of this compound.

Rational Design of Enhanced Catalytic Systems

The catalytic potential of organoantimony compounds is an area of growing interest. mdpi.com this compound, with its tunable electronic properties, is a promising candidate for the development of novel catalytic systems. Rational design will be key to unlocking its full catalytic potential.

Future research in this area should focus on:

Lewis Acid Catalysis: The Lewis acidity of the antimony center in this compound can be modulated by the electron-withdrawing nature of the p-chlorophenyl groups. rsc.orgresearchgate.net Systematic studies to quantify its Lewis acidity and explore its application in a wider range of Lewis acid-catalyzed reactions are warranted.

Transition Metal Complexation: this compound can act as a ligand for transition metals, influencing the catalytic activity of the metal center. rsc.org The design and synthesis of novel transition metal complexes bearing this compound as a ligand could lead to catalysts with enhanced performance in reactions such as cross-coupling and polymerization. mdpi.comrsc.org

Heterogenization: Immobilizing this compound or its catalytic derivatives onto solid supports, such as polymers or silica (B1680970), can facilitate catalyst recovery and reuse, a key aspect of green chemistry.

A systematic approach, combining experimental screening with computational modeling, will be crucial for the rational design of the next generation of catalytic systems based on this compound.

Interdisciplinary Research at the Interface of Organoantimony Chemistry and Advanced Materials Science

The unique electronic and structural properties of organoantimony compounds make them attractive building blocks for advanced materials. rsc.orgkek.jp Interdisciplinary research will be essential to integrate this compound into functional materials.

Promising research directions at this interface include:

Conducting Polymers: Doping of conjugated polymers with suitable materials can significantly enhance their electrical conductivity. rsc.orgwikipedia.orgnih.gov Investigating the use of this compound or its derivatives as dopants for conducting polymers could lead to new materials for electronic applications. rsc.orgwikipedia.orgnih.gov

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comyoutube.comnih.gov The incorporation of this compound as a linker or a guest molecule within a MOF structure could impart novel functionalities. mdpi.comyoutube.comnih.gov

Luminescent Materials: Some organometallic compounds exhibit interesting photophysical properties. Exploring the luminescent properties of this compound and its derivatives could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs).

Collaboration between organometallic chemists and materials scientists will be vital to translate the fundamental properties of this compound into tangible technological advancements.

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A deeper understanding of the structure, bonding, and reactivity of this compound is fundamental to all the research directions outlined above. The application of advanced analytical and theoretical methods will be indispensable.

Future research should leverage techniques such as:

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) and imaging mass spectrometry can provide detailed structural information and spatial distribution of the compound and its reaction products. nih.govnih.govnih.govnih.govnih.gov

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the local electronic and geometric structure of the antimony center in various chemical environments. rsc.orgkek.jprsc.orgamazonaws.comcambridge.orgnih.gov

¹²¹Sb Mössbauer Spectroscopy: This technique is highly sensitive to the chemical environment of the antimony nucleus and can provide valuable information about its oxidation state and coordination geometry. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, predict reactivity, and elucidate reaction mechanisms, providing insights that can guide experimental design. rsc.orgrsc.org

The synergistic use of these advanced techniques will provide an unprecedented level of detail about the fundamental properties of this compound, accelerating its development and application in new and exciting areas of chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.